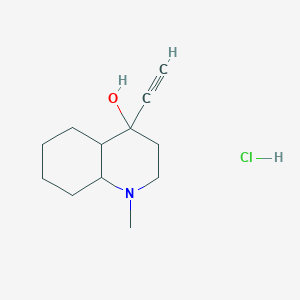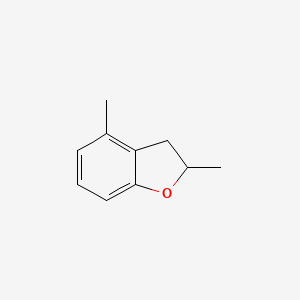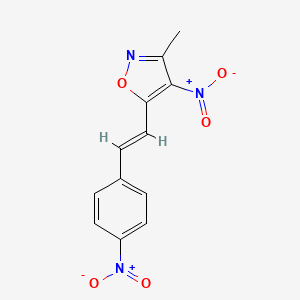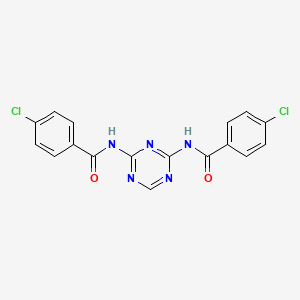
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorobenzamide groups attached to a triazine core. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves the reaction of cyanuric chloride with 4-chlorobenzamide. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 4-chlorobenzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: Cyanuric chloride is first dissolved in the solvent, followed by the addition of 4-chlorobenzamide and the base. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiols.
Hydrolysis: 4-chlorobenzoic acid and corresponding amines.
科学研究应用
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including polymers and other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
相似化合物的比较
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-methylbenzamide): Similar structure but with methyl groups instead of chlorine atoms.
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-nitrobenzamide): Contains nitro groups, which can alter its reactivity and applications.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can participate in specific chemical reactions and influence the compound’s physical properties, such as solubility and stability.
This detailed overview provides a comprehensive understanding of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
111829-64-2 |
|---|---|
分子式 |
C17H11Cl2N5O2 |
分子量 |
388.2 g/mol |
IUPAC 名称 |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26) |
InChI 键 |
NBJREGHTDRCGFT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


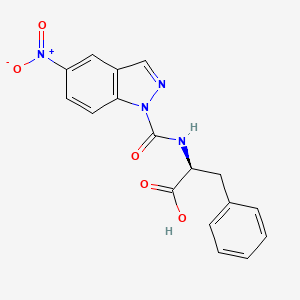
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
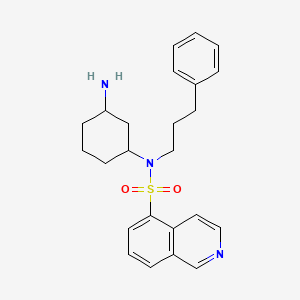
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
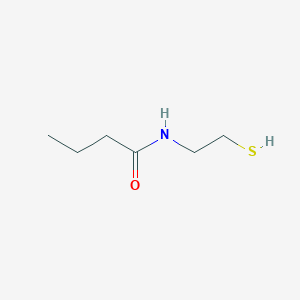
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897798.png)
